

# Evaluating the selectivity profile of YKL-05-099 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B611891

Get Quote

# YKL-05-099: A Comparative Analysis of its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

**YKL-05-099** has emerged as a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3.[1][2][3] These kinases are crucial regulators of various physiological processes, including inflammation, metabolism, and bone formation, making them attractive therapeutic targets for a range of diseases.[4][5][6] This guide provides an objective evaluation of the selectivity profile of **YKL-05-099** against other kinases, supported by available experimental data, to aid researchers in their assessment of this compound for specific applications.

# Potency Against Primary Targets: The SIK Kinase Family

**YKL-05-099** demonstrates high potency against all three members of the SIK family. In vitro biochemical assays have determined the half-maximal inhibitory concentrations (IC50) to be in the nanomolar range, indicating strong binding and inhibition of these primary targets.



| Kinase                                        | IC50 (nM) |  |
|-----------------------------------------------|-----------|--|
| SIK1                                          | ~10       |  |
| SIK2                                          | ~40       |  |
| SIK3                                          | ~30       |  |
| Data compiled from multiple sources.[1][2][3] |           |  |

## **Off-Target Selectivity Profile**

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen biological consequences and potential toxicity. **YKL-05-099** has been profiled against a broad panel of kinases to determine its selectivity. While it is highly selective for the SIK family, it does exhibit inhibitory activity against other kinases, particularly at higher concentrations.

One study screened **YKL-05-099** at a concentration of 1  $\mu$ M against a panel of 141 kinases.[7] While it was selective for SIK2 over most of the panel, it also inhibited 14 other kinases, including SIK3, Ephrin receptors, and Src.[7] Another screening against 380 kinases revealed that at 1  $\mu$ M, **YKL-05-099** inhibited more than 80% of the activity of several other kinases.[5][8]

Below is a summary of kinases that have been identified as off-targets of YKL-05-099.



| Off-Target Kinase | % Inhibition @ 1 μM | IC50 (nM)     |
|-------------------|---------------------|---------------|
| RIPK2             | >80%                | Not specified |
| ABL               | >80%                | Not specified |
| Src               | >80%                | Not specified |
| DDR2              | >80%                | Not specified |
| MAP4K3            | >80%                | Not specified |
| ρ38α              | >80%                | Not specified |
| втк               | >80%                | Not specified |
| EPH-B3            | >80%                | Not specified |
| YES1              | >80%                | Not specified |
| EPH-B4            | >80%                | Not specified |
| EPH-B2            | >80%                | Not specified |
| EPH-A4            | >80%                | Not specified |
| Lck               | >80%                | Not specified |
| BRK               | >80%                | Not specified |
| CSF1R             | Potently inhibited  | Not specified |

Data on >80% inhibition from a screen of 380 kinases.[5][8] Information on CSF1R inhibition is also available.[9]

It is important to note that while **YKL-05-099** inhibits these kinases at 1  $\mu$ M, its potency against them is significantly lower than its potency against the SIK family. This separation of on-target and off-target activity (the "selectivity window") is a key consideration for its use as a chemical probe and for its therapeutic potential.

### Signaling Pathway of SIK Inhibition by YKL-05-099







The primary mechanism of action of **YKL-05-099** involves the inhibition of SIKs, which leads to a cascade of downstream signaling events. A key substrate of SIKs is the class IIa histone deacetylase, HDAC5. By inhibiting SIK, **YKL-05-099** prevents the phosphorylation of HDAC5. [1] This alteration in HDAC5 phosphorylation status affects its cellular localization and activity, which in turn modulates gene expression. This pathway has been shown to suppress the function of the transcription factor MEF2C and to regulate the production of inflammatory cytokines.[10][11] Specifically, inhibition of SIKs by **YKL-05-099** has been shown to decrease the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12p40, while increasing the production of the anti-inflammatory cytokine IL-10.[1][11]





Click to download full resolution via product page

Caption: SIK Inhibition Pathway by YKL-05-099.

## **Experimental Protocols**



The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. While specific, detailed protocols for **YKL-05-099** are proprietary to the conducting laboratories, the general methodologies for such an analysis are well-established in the field of drug discovery.

### **General Workflow for Kinase Selectivity Profiling**

The process typically involves screening the compound against a large panel of purified kinases to determine its inhibitory activity. This is often done at a fixed concentration in initial screens, followed by dose-response curves to determine the IC50 for any kinases that show significant inhibition.





Click to download full resolution via product page

Caption: Generalized Kinase Selectivity Profiling Workflow.



### **Key Methodologies**

- Biochemical Kinase Assays: These assays are the foundation of selectivity profiling. They
  can be broadly categorized into two types:
  - Activity Assays: These directly or indirectly measure the catalytic activity of the kinase. The
    radiometric assay, which uses radioisotope-labeled ATP, is considered the gold standard
    due to its direct detection of the phosphorylated product.[12] Other common nonradioactive methods include fluorescence-based (e.g., TR-FRET) and luminescencebased (e.g., ADP-Glo) assays.[13][14][15]
  - Binding Assays: These assays measure the binding of the inhibitor to the kinase's ATP-binding site.[12] Competitive binding assays, where the inhibitor competes with a known ligand, are frequently used.[16]
- Assay Conditions: It is crucial to standardize assay conditions, including enzyme and substrate concentrations, ATP concentration (as many inhibitors are ATP-competitive), and incubation times, to ensure data comparability across different kinases.

#### Conclusion

**YKL-05-099** is a potent and relatively selective inhibitor of the SIK family of kinases. While it exhibits high affinity for its primary targets, researchers should be aware of its potential off-target activities, particularly at higher concentrations. The provided data and general methodologies offer a framework for evaluating the suitability of **YKL-05-099** for specific research applications. For definitive conclusions in a particular biological context, it is recommended to perform in-house validation and further selectivity profiling against kinases of interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. YKL-05-099 | CAS 1936529-65-5 | TargetMol | Biomol.com [biomol.com]
- 4. YKL-05-099 Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection Celtarys [celtarys.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific US [thermofisher.com]
- 16. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the selectivity profile of YKL-05-099 against other kinases]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b611891#evaluating-the-selectivity-profile-of-ykl-05-099-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com